molecular formula C6H6IN B139537 4-Iodoaniline CAS No. 540-37-4

4-Iodoaniline

Cat. No. B139537
CAS RN: 540-37-4
M. Wt: 219.02 g/mol
InChI Key: VLVCDUSVTXIWGW-UHFFFAOYSA-N
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Description

4-Iodoaniline is a potent methaemoglobin former . It is an iodine-substituted aniline widely used as a chemical intermediate in the manufacturing of dyes and drugs .


Synthesis Analysis

4-Iodoaniline can be synthesized by the reaction of aniline and iodine in the presence of sodium bicarbonate . Another method involves the palladium-catalyzed carbonylation of 4-iodoaniline .


Molecular Structure Analysis

The molecular formula of 4-Iodoaniline is C6H6IN . It has a molecular weight of 219.02 g/mol .


Chemical Reactions Analysis

4-Iodoaniline is used in various chemical reactions. For instance, it was used to prepare phenyl functionalized graphene oxide (I-Ph-GO) . It also participates in the Suzuki reaction.


Physical And Chemical Properties Analysis

4-Iodoaniline is a beige to greyish-brown crystalline powder . It is soluble in alcohol, ether, and chloroform, and slightly soluble in water . Its melting point is 61-63 °C (lit.) and boiling point is 268.7±23.0 °C .

Scientific Research Applications

1. Crystal Structure Studies

4-Iodoaniline has been a subject of interest in crystallography. Dey and Desiraju (2004) discussed the crystal structures of 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline, highlighting its isostructural properties compared to its bromo, chloro, and ethynyl derivatives. They emphasized the contrast with 4-iodoaniline, which is not isostructural with its counterparts, demonstrating its unique structural characteristics (Dey & Desiraju, 2004).

2. Electrochemical Oxidation

Kádár et al. (2001) explored the electrochemical oxidation of various haloanilines, including 4-iodoaniline, in acetonitrile solution. Their research revealed insights into the oxidation mechanisms and by-products, such as 4,4′-Diiodo-azobenzene in the case of 4-iodoaniline, contributing to a better understanding of its electrochemical behavior (Kádár et al., 2001).

3. Environmental Impact and Biogeochemical Cycling

Hu, Moran, and Gan (2012) investigated the sorption, degradation, and transport of various iodine species, including 4-iodoaniline, in geologic media. Their research provides valuable insights into the environmental behavior and mobility of 4-iodoaniline in subsurface environments, which is critical for environmental protection and risk assessment (Hu, Moran, & Gan, 2012).

4. Synthesis of Functionalized Compounds

Zhang et al. (2019) reported the synthesis of highly functionalized 4-aminoindoles using a strategy involving o-iodoaniline. This research demonstrates the utility of 4-iodoaniline in synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science (Zhang et al., 2019).

5. Molecular Complex Formation

Jones, Wilson, and Thomas (2014) explored the formation of molecular complexes using 4-iodoaniline, observing significant color changes upon complex formation. This study highlights the potential of 4-iodoaniline in developing materials with unique optical properties (Jones, Wilson, & Thomas, 2014).

Safety And Hazards

4-Iodoaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-iodoaniline
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InChI

InChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
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InChI Key

VLVCDUSVTXIWGW-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)I
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Molecular Formula

C6H6IN
Record name 4-iodoaniline
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DSSTOX Substance ID

DTXSID9060239
Record name Benzenamine, 4-iodo-
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Molecular Weight

219.02 g/mol
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Physical Description

White solid; [Merck Index] Light brown crystalline powder; [Alfa Aesar MSDS]
Record name p-Iodoaniline
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Vapor Pressure

0.00767 [mmHg]
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Product Name

4-Iodoaniline

CAS RN

540-37-4
Record name 4-Iodoaniline
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Synthesis routes and methods

Procedure details

The anode compartment of the cell described in Example 19 was charged with 150 ml of water, 22.5 g of sodium iodide and 139.5 ml of aniline. The cathode compartment was charged with 300 ml of water and 45 g of sodium iodide. The cell was operated at 0.25 ampere (25 ma/cm2) at 25°C for 4 hours, and the anode solution was extracted with methylene chloride and analyzed by glc. A total of 3.30 g of p-iodoaniline and 0.14 g of o-iodoaniline were produced. This corresponds to a p-iodoaniline current efficiency of 81% and a para to ortho ratio of 95.9 to 4.1.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
139.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodoaniline
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4-Iodoaniline
Reactant of Route 3
4-Iodoaniline
Reactant of Route 4
4-Iodoaniline
Reactant of Route 5
4-Iodoaniline
Reactant of Route 6
4-Iodoaniline

Citations

For This Compound
2,680
Citations
M Kádár, Z Nagy, T Karancsi, G Farsang - Electrochimica acta, 2001 - Elsevier
… Halogenisation did not take place at the oxidation of 2,4,6-tribromo- and 4-iodoaniline because … 4,4′-Diiodo-azobenzene has been observed as by-product in traces at 4-iodoaniline …
Number of citations: 36 www.sciencedirect.com
Y Okazaki, K Yamashita, H Ishii, M Sudo… - Journal of Applied …, 2003 - Wiley Online Library
Halogen-substituted anilines (haloanilines), including 4-bromoaniline, 4-chloroaniline, 4-fluoroaniline and 4-iodoaniline, are used as raw materials for azo dyes or intermediates in the …
S Ranjan, S Takamizawa - Crystal Growth & Design, 2022 - ACS Publications
… In this work, we report two-dimensional ferroelasticity in 4-iodoaniline undergoing deformation on two mutually orthogonal planes on the application of external stress, which was …
Number of citations: 5 pubs.acs.org
JLD Sky, EI von Nagy-Felsobuki - Journal of molecular structure, 1999 - Elsevier
… The 4-iodoaniline is the least studied of the para series, with no He I spectra reported in the literature but with only the first IE for 4-iodoaniline … for 4-chloro, 4-bromo and 4-iodoaniline. …
Number of citations: 7 www.sciencedirect.com
J CHANG, R LIU, HJ ZHU - X-ray Structure Analysis Online, 2009 - jstage.jst.go.jp
The title compound, 2, 5-dibenzoyl-4-iodoaniline, crystallizes in the monoclinic space group P21/n with the following unit-cell parameters: a= 9.896 (2), b= 8.4430 (17), c= 20.980 (4) Å, b…
Number of citations: 1 www.jstage.jst.go.jp
N Mali, JG Ibarra‐Gutiérrez… - European Journal of …, 2022 - Wiley Online Library
… Gratifyingly, a 32% yield of 4-iodoaniline 2 was obtained after 12 hours of reaction (entry 3). The ortho- regioisomer was not observed at least by the detection limit of NMR. Under the …
FB Dains, TH Vaughan, WM Janney - Journal of the American …, 1918 - ACS Publications
… 4-iodoaniline is therefore established,since in one case the starting point was 2-chloroand in the other 4-iodoaniline… 2-Chloro-4-iodoaniline was diazotized and treated at owith a …
Number of citations: 18 pubs.acs.org
CJ Duckett, ID Wilson, DS Douce, HJ Walker… - Xenobiotica, 2007 - Taylor & Francis
… The present work on 2-fluoro-4-iodoaniline makes use of the presence of both fluorine and iodine which … on the metabolic fate of 2-fluoro-4-iodoaniline in the earthworm Eisenia veneta. …
Number of citations: 14 www.tandfonline.com
Y Li, B Shi, F Gao, Y Wu, C Lu, X Cai, J Li… - Applied Surface …, 2023 - Elsevier
An organic molecule, 2-Fluoro-4-iodoaniline (FID), is adopted to passivate the surface defects of (FAPbI 3 ) 0.95 (MAPbBr 3 ) 0.05 perovskite films. The amino group of FID forms a …
Number of citations: 3 www.sciencedirect.com
S Purushottam, A Kumar, C Ganesh - Separation Science Plus, 2023 - Wiley Online Library
… The elution of 2-chloro-4-iodoaniline was observed at 5.492 min. Under the given … resulting in 2-chloro-4-iodoaniline. The amount of 2-chloro-4-iodoaniline formed is a measure of the …

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